Home > Products > Screening Compounds P33405 > Remimazolam tosylate
Remimazolam tosylate - 1425904-79-5

Remimazolam tosylate

Catalog Number: EVT-8951808
CAS Number: 1425904-79-5
Molecular Formula: C28H27BrN4O5S
Molecular Weight: 611.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Remimazolam Tosylate is the tosylate salt form of remimazolam, a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, remimazolam targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability.
Overview

Remimazolam tosylate is a novel ultra-short-acting benzodiazepine that has garnered attention for its rapid onset and offset of action, making it suitable for various medical applications, particularly in anesthesia and procedural sedation. This compound is derived from remimazolam, which was initially developed for its anesthetic properties. Remimazolam tosylate is characterized by its favorable pharmacokinetic profile and reduced side effects compared to traditional benzodiazepines.

Source

Remimazolam tosylate was developed as part of a research initiative aimed at creating intravenous sedatives with predictable durations of action. The compound has been approved for clinical use in various countries, including China, where it is utilized for procedural sedation. The development process involved several pharmaceutical companies, culminating in its current formulation as a tosylate salt, which has shown improved solubility and stability compared to other salt forms like besylate .

Classification

Remimazolam tosylate belongs to the class of benzodiazepines, specifically categorized as a sedative-hypnotic agent. It acts primarily on the gamma-aminobutyric acid type A receptor in the central nervous system, enhancing the inhibitory effects of this neurotransmitter. This mechanism underlies its sedative properties while minimizing unwanted side effects typically associated with longer-acting benzodiazepines .

Synthesis Analysis

Methods

The synthesis of remimazolam tosylate involves several key steps that utilize various chemical reactions to produce the final compound. The process typically begins with the preparation of intermediate compounds, followed by their transformation into remimazolam tosylate.

  1. Starting Materials: The synthesis starts with readily available precursors that undergo several transformations.
  2. Key Reactions: The synthesis employs oxidation and esterification reactions to produce the desired benzodiazepine structure.
  3. Yield and Purity: Various methods have been reported with yields ranging from 33% to 56%, depending on the specific reagents and conditions used .

Technical Details

One notable method involves the use of Dess-Martin periodinane for oxidation, although this has been criticized due to safety concerns related to its explosive nature and cost. Alternative methods using N-Oxyl oxidation catalysts have also been explored . The synthesis also includes steps for protecting groups and subsequent deprotection to achieve the final product.

Molecular Structure Analysis

Structure

The molecular formula of remimazolam tosylate is C18_{18}H20_{20}BrN3_{3}O2_{2}S, reflecting its complex structure that includes a brominated imidazobenzodiazepine core linked to a propanoate moiety.

Data

  • Molecular Weight: Approximately 396.34 g/mol.
  • Crystallography: Various polymorphs exist, each exhibiting distinct physical properties such as melting points and solubility characteristics .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing remimazolam tosylate include:

  1. Esterification: Formation of ester bonds that link the benzodiazepine structure with the tosylate group.
  2. Oxidation: Key steps involve converting alcohols into carbonyl groups, which are critical for forming the final structure.
  3. Deprotection: Removal of protective groups after key transformations to yield the active compound.

Technical Details

The reactions require careful control of conditions such as temperature and pH to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure at each stage of synthesis .

Mechanism of Action

Remimazolam tosylate acts primarily as a positive allosteric modulator at the gamma-aminobutyric acid type A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to increased neuronal inhibition.

Process

  1. Binding: Remimazolam binds to specific sites on the gamma-aminobutyric acid type A receptor.
  2. Neurotransmitter Potentiation: This binding increases the frequency or duration of channel opening events in response to gamma-aminobutyric acid.
  3. Clinical Effects: The result is rapid sedation without significant respiratory depression or cardiovascular instability, making it suitable for use in various clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Remimazolam tosylate exhibits better solubility than its besylate counterpart, enhancing its suitability for intravenous administration.

Chemical Properties

  • Stability: The compound shows good thermal stability and low degradation rates under standard storage conditions.
  • Melting Point: Various polymorphic forms exhibit different melting points, which are critical for formulation development .
Applications

Remimazolam tosylate is primarily used in:

  1. Procedural Sedation: Approved for use in various outpatient procedures requiring sedation.
  2. General Anesthesia: It can be used for induction and maintenance of anesthesia, particularly in patients where cardiovascular stability is a concern.
  3. Intensive Care Unit Sedation: Its rapid metabolism makes it suitable for short-term sedation in critically ill patients .
Introduction and Historical Development of Remimazolam Tosylate

Discovery and Rational Design Principles of Ultra-Short-Acting Benzodiazepines

The conceptual foundation for remimazolam emerged from the strategic pursuit of "soft drugs" within pharmaceutical chemistry during the late 1990s. This design paradigm specifically targets compounds engineered for predictable metabolic inactivation, thereby enabling precise control over pharmacological duration. Researchers at Glaxo Wellcome pioneered this approach for benzodiazepines, seeking to overcome the limitations of existing agents like midazolam, which exhibited variable elimination half-lives (2.89 ± 0.65 hours), active metabolites, and significant drug-drug interactions due to cytochrome P450-dependent metabolism [1] [6].

The rational drug design strategy employed a molecular hybridization approach, integrating the benzodiazepine core structure of midazolam (providing GABAₐ receptor specificity) with the ester-based metabolic vulnerability characteristic of remifentanil [4] [6]. This deliberate incorporation of an ester moiety (methyl ester at the C3 position) created a substrate for ubiquitous tissue esterases, facilitating rapid hydrolysis to the inactive carboxylic acid metabolite CNS 7054, which exhibits approximately 300-400-fold lower affinity for the GABAₐ receptor [1] [4]. Computational modeling and preclinical screening prioritized compounds based on three critical parameters: rapid onset (1-3 minutes), short duration of action, wide separation of activity between parent compound and metabolite (>400-fold), and sufficient aqueous solubility for intravenous formulation [6] [8]. Remimazolam (initially designated CNS 7056 or GW502056) emerged as the lead candidate from this program due to its optimal pharmacokinetic profile, featuring a terminal half-life of 0.75 ± 0.15 hours and mean residence time of 0.51 hours – approximately seven-fold shorter than midazolam [1] [6].

Table 1: Key Pharmacokinetic Parameters of Remimazolam vs. Reference Agents

ParameterRemimazolamMidazolamPropofol
Clearance (L/h)70.3 ± 13.923.0 ± 4.524-36
Vss (L)34.8 ± 9.481.8 ± 27.12-10
Terminal T₁/₂ (h)0.75 ± 0.152.89 ± 0.654-7
Context-Sensitive Half-Time (3h infusion, min)7.5407.5

Evolution from Remimazolam Besylate to Tosylate Salt Form Development

Following Glaxo Wellcome's strategic discontinuation of the program, remimazolam progressed through a complex developmental pathway via TheraSci, CeNeS Pharmaceuticals, and ultimately PAION AG, which advanced the benzenesulfonate (besylate) salt form. This initial formulation addressed critical pharmaceutical challenges, particularly the poor stability and hygroscopic nature of the free base, which degraded rapidly under standard conditions (40°C/75% relative humidity) [8]. While remimazolam besylate demonstrated adequate stability and solubility (≤11 mg/mL) for clinical use, parallel development of remimazolam tosylate (toluenesulfonate salt) emerged primarily in China, driven by distinct intellectual property and formulation optimization objectives [3] [8].

The salt selection process for remimazolam tosylate involved rigorous crystallographic screening to identify polymorphs with superior physicochemical properties. Patent CN 103221414B specifically claimed the tosylate salt, citing advantages including reduced toxicity compared to besylate, enhanced thermal stability (phase transition temperature >163°C), and improved aqueous solubility profiles critical for intravenous administration [8] [9]. Structural characterization confirmed that remimazolam tosylate forms well-defined crystalline structures with lower hygroscopicity, addressing stability concerns observed with earlier forms. Molecular dynamics simulations further suggested that the tosylate counterion facilitated more stable crystal lattice formation through optimized hydrogen bonding networks with the protonated imidazobenzodiazepine nitrogen [8] [9].

Functionally, clinical equivalence between the salt forms was demonstrated in a randomized controlled trial of 49 patients undergoing hysteroscopy, where remimazolam tosylate and besylate showed no statistically significant differences in induction dose (0.28 ± 0.06 mg/kg vs. 0.27 ± 0.05 mg/kg), maintenance requirements, or recovery times [5]. This pharmaceutical equivalence enabled region-specific development, with tosylate advancing primarily within Chinese regulatory frameworks while besylate progressed in Western markets.

Strategic Patent Landscape and Intellectual Property Considerations

The global intellectual property framework for remimazolam originated with the foundational patent WO2000069836 ("Ester derivatives of benzodiazepines as short-acting hypnotic agents"), filed in 2000 and expiring in 2020 across major jurisdictions [6] [8]. This comprehensive patent protected the core chemical structure of remimazolam (methyl 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate), its synthesis, and medical applications as an intravenous sedative [8].

Facing impending patent expiration, secondary innovation strategies emerged focusing specifically on salt forms and crystalline structures to extend commercial exclusivity. Chinese patent CN103221414B (granted 2015) specifically claimed remimazolam tosylate polymorphs (Forms I, II, and III), emphasizing their unexpected advantages in solubility and stability over existing salts [3] [8]. This approach mirrored the besylate protection strategy in Western markets but created distinct territorial rights. Subsequent formulation patents addressed lyophilization processes (CN104968348A) and compatibility data, particularly highlighting the precipitation risks when remimazolam besylate is combined with acetate- or lactate-buffered solutions like Ringer's solution – a limitation strategically addressed in tosylate formulation development [7] [8].

The intellectual property landscape reflects deliberate territorial fragmentation: tosylate development concentrated in China through entities like Yichang Humanwell Pharmaceutical, while besylate was commercialized by PAION and its licensees (Acacia Pharma in the US, Mundipharma in Europe) [6] [8]. This bifurcation resulted from both patent strategies and regional regulatory requirements. Litigation records indicate ongoing challenges regarding crystalline form patents, particularly attempts to invalidate secondary patents based on obviousness arguments. However, the specific physicochemical advantages demonstrated for tosylate polymorphs have thus far withstood these challenges in key jurisdictions [3].

Global Regulatory Approval Pathways and Current Indications

Remimazolam's regulatory authorization demonstrates significant regional divergence in approval timelines and indications, reflecting distinct medical practice frameworks and strategic prioritization by developers. Remimazolam tosylate received its first global approval in China on December 26, 2019, specifically indicated for procedural sedation during gastrointestinal endoscopy [3] [4]. This was followed by approval for general anesthesia induction and maintenance on December 22, 2021, after phase 3 trials demonstrating non-inferior efficacy to propofol with improved hemodynamic stability [3] [10]. The Chinese regulatory pathway utilized priority review and special review project designations, expediting development based on unmet needs for rapidly metabolized sedatives [3].

Concurrently, remimazolam besylate pursued Western regulatory pathways:

  • United States: FDA approval for procedural sedation (July 2020, brand name Byfavo™)
  • European Union: Approval for procedural sedation (March 2021, brand name Byfavo®)
  • Japan: Approval for general anesthesia (January 2020, brand name Anerem®)
  • South Korea: Approval for both procedural sedation (August 2021) and general anesthesia (January 2021) [1] [2] [4]

This regulatory fragmentation reflects not only different developer strategies but also fundamental distinctions in how medical procedures are classified. In China, Japan, and South Korea, procedural sedation is considered a subset of anesthesia practice, enabling broader initial indications. Conversely, Western regulatory frameworks treat procedural sedation as a distinct indication requiring specific clinical development programs [7] [10]. Notably, the European Medicines Agency approved only the besylate form, while China approved both salt forms through separate regulatory processes [3] [7]. Remimazolam tosylate maintains exclusivity in the Chinese market under accelerated approval pathways, with post-marketing surveillance requirements focused on long-term outcomes in diverse patient populations.

Table 2: Global Regulatory Approvals for Remimazolam Formulations

RegionSalt FormApproval DateInitial IndicationSubsequent ExpansionsRegulatory Designation
ChinaTosylate26 Dec 2019Procedural SedationGeneral Anesthesia (Dec 2021)Priority Review, Special Project
ChinaBesylateNot AvailableNot AvailableNot AvailableNot Available
JapanBesylate23 Jan 2020General AnesthesiaNone ReportedStandard Review
USABesylateJuly 2020Procedural SedationNone ReportedStandard Review
South KoreaBesylateJan 2021 (Anesth)General AnesthesiaProcedural Sedation (Aug 2021)Standard Review
EUBesylateMarch 2021Procedural SedationUnder Review (Anesthesia)Standard Review

Properties

CAS Number

1425904-79-5

Product Name

Remimazolam tosylate

IUPAC Name

4-methylbenzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate

Molecular Formula

C28H27BrN4O5S

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C21H19BrN4O2.C7H8O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,8,10-12,17H,7,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1

InChI Key

UNLWPYSYFQLJSV-LMOVPXPDSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.